molecular formula C28H45BrN2O2 B12023514 N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]octadecanamide

N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]octadecanamide

Cat. No.: B12023514
M. Wt: 521.6 g/mol
InChI Key: VYJVYJWJMSDTRE-BGABXYSRSA-N
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Description

N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]octadecanamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]octadecanamide typically involves a multi-step process. The starting materials include 5-bromo-2-prop-2-enoxybenzaldehyde and octadecanamide. The key steps in the synthesis are:

    Formation of the Schiff base: The aldehyde group of 5-bromo-2-prop-2-enoxybenzaldehyde reacts with the amine group of octadecanamide under acidic or basic conditions to form the Schiff base.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]octadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]octadecanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]octadecanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]benzenesulfonamide
  • N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide

Uniqueness

N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]octadecanamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This structural feature may influence its solubility, reactivity, and biological activity, differentiating it from other similar compounds.

Properties

Molecular Formula

C28H45BrN2O2

Molecular Weight

521.6 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]octadecanamide

InChI

InChI=1S/C28H45BrN2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)31-30-24-25-23-26(29)20-21-27(25)33-22-4-2/h4,20-21,23-24H,2-3,5-19,22H2,1H3,(H,31,32)/b30-24+

InChI Key

VYJVYJWJMSDTRE-BGABXYSRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OCC=C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OCC=C

Origin of Product

United States

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